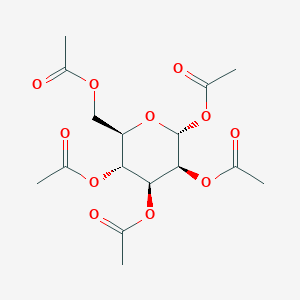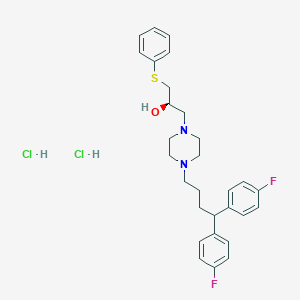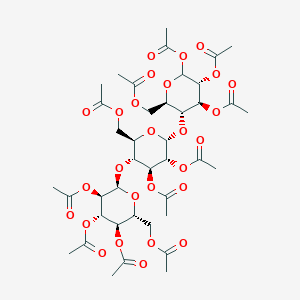
マルトトリオース・ペルアセテート
説明
Maltotriose Peracetate, also known as Maltotriose Peracetate, is a useful research compound. Its molecular formula is C40H54O27 and its molecular weight is 966.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Maltotriose Peracetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Maltotriose Peracetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
細菌イメージングプローブ
マルトトリオースベースのプローブは、細菌感染の蛍光および光音響イメージングのために開発されています . これらの非侵襲的ツールは、全身に広がる前、または有意な解剖学的損傷を引き起こす前に、創傷および手術部位の感染を正確に診断することができます。マルトトリオースの蛍光誘導体(Cy7-1-マルトトリオース)は、 in vitro でグラム陽性菌株とグラム陰性菌株の両方によって取り込まれます。 in vivo 研究では、感染を検出し、感染量を評価し、抗生物質治療の効果を視覚化できることが示されています。マルトトリオースは、他のマルトデキストリンと比較して優れた薬物動態特性と in vivo 安定性を有するため、感染イメージング剤の理想的な足場となります。
デンプン分解と産業用途
マルトトリオースは、アミラーゼによるデンプンの加水分解によって生じる主要な生成物です。 ストレプトマイセス由来の2つのアミラーゼが同定されており、これらはマルトオリゴ糖の主要な生成物として特異的にマルトトリオースを生成します . この特性により、マルトトリオースは、食品加工、醸造、バイオ燃料生産など、デンプン分解が不可欠な産業において関連性を持ちます。
作用機序
Target of Action
Maltotriose Peracetate, also known as D-Maltotriose Peracetate, primarily targets enzymes such as Glucan 1,4-alpha-maltotetraohydrolase and Neopullulanase 2 . These enzymes are involved in the hydrolysis of starch and related polysaccharides .
Mode of Action
Maltotriose Peracetate interacts with its targets by being actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This interaction results in changes in the enzymatic activity, leading to the hydrolysis of maltotriose .
Biochemical Pathways
The compound affects the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . This pathway is responsible for the conversion of glucose into pyruvate, releasing energy in the form of ATP. Maltotriose Peracetate, through its active transport and intracellular hydrolysis, contributes to the production of maltose and maltotriose, which are further metabolized in this pathway .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by its interaction with its target enzymes and its subsequent metabolism .
Result of Action
The action of Maltotriose Peracetate results in the efficient fermentation of maltotriose by S. cerevisiae cells . This is achieved through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase .
Action Environment
The action, efficacy, and stability of Maltotriose Peracetate are influenced by various environmental factors. For instance, the pH of the cytoplasm influences the efficiency of maltotriose hydrolysis . Additionally, the presence of other sugars such as sucrose can affect the metabolism of maltotriose .
生化学分析
Biochemical Properties
Maltotriose Peracetate participates in biochemical reactions much like its parent compound, maltotriose. In yeast, such as Saccharomyces cerevisiae, maltotriose is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . It is plausible that Maltotriose Peracetate undergoes similar interactions, although the presence of the peracetate group may alter its affinity for certain enzymes and transporters.
Cellular Effects
The effects of Maltotriose Peracetate on cellular processes are not well-documented. Maltotriose, its parent compound, can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease, a MAL transporter required for maltotriose utilization, and its intracellular hydrolysis mediated by the cytoplasmic invertase . Maltotriose Peracetate may influence similar cellular processes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Maltotriose Peracetate remains largely unexplored. The maltose transporter, a complex composed of a heterodimer of transmembrane subunits and a nucleotide-binding subunit homodimer, is known to mediate the active transport of maltose and likely maltotriose across biological membranes . Maltotriose Peracetate may interact with similar transporters and enzymes, influencing their activity and potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on maltotriose have shown that its fermentation efficiency can be improved through specific genetic modifications, suggesting that the effects of Maltotriose Peracetate may also be modifiable over time .
Metabolic Pathways
Maltotriose Peracetate likely participates in metabolic pathways similar to those of maltotriose. In S. cerevisiae, maltotriose is metabolized through the action of intracellular α-glucosidases
Transport and Distribution
Maltotriose Peracetate’s transport and distribution within cells and tissues are not well-documented. Maltotriose is known to be actively transported into S. cerevisiae cells via the AGT1 permease . Maltotriose Peracetate may interact with similar transporters, influencing its distribution within cells and tissues.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39-,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVGZFZQQXQNW-BDYSLRNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467134 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93911-20-7 | |
| Record name | Maltotriose Peracetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


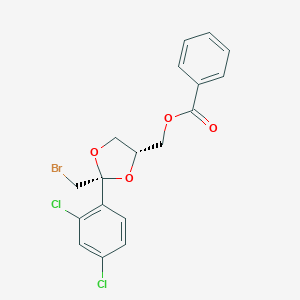
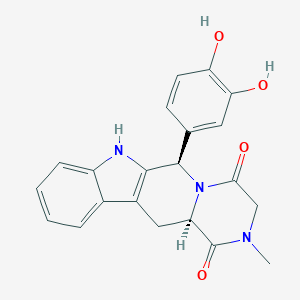

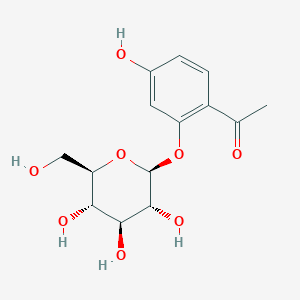
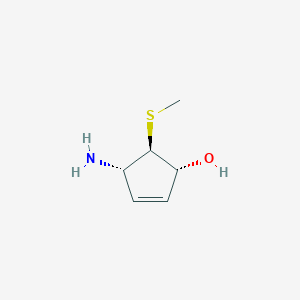
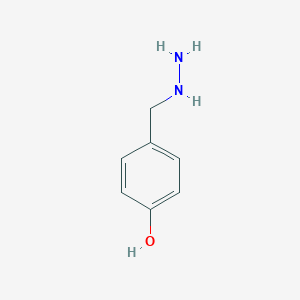
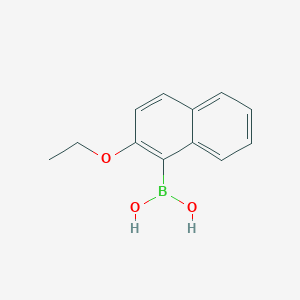
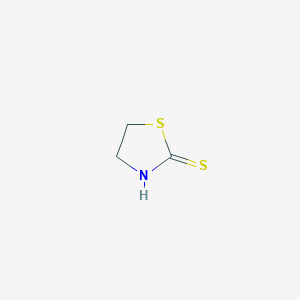
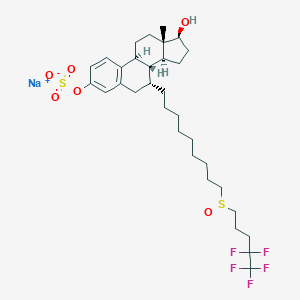
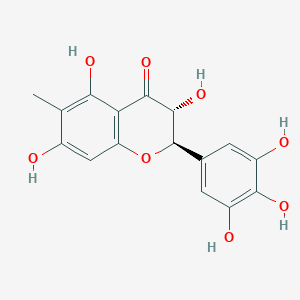
![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)
![[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B133363.png)
